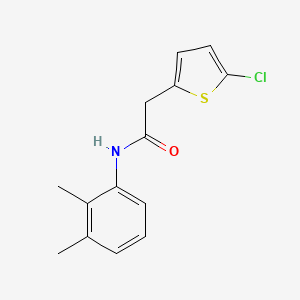
Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within a class of chemicals known for their potential in pharmaceutical applications due to their complex molecular structure that can interact with biological systems in specific ways. The presence of elements like a piperazine ring and carbamoyl groups suggest versatility in chemical reactions and potential biological activity.
Synthesis Analysis
Synthesis of complex organic compounds like this typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions such as acylation, amidation, and cyclization. For example, the synthesis of piperazine derivatives has been explored in various contexts, indicating a reliance on nucleophilic substitution reactions and the use of protective groups to prevent undesired reactions at active sites (Rajkumar et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, NMR, and IR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. Studies on similar compounds often reveal the importance of stereochemistry and molecular orientation in determining biological activity and chemical reactivity (Kulkarni et al., 2016).
Chemical Reactions and Properties
The chemical behavior of such a compound would likely involve interactions through its piperazine and carbamoyl functionalities. Piperazine rings are known to engage in nucleophilic substitutions and can form complexes with metals, while carbamoyl groups may participate in hydrolysis reactions, offering a range of reactivity that could be leveraged in synthetic and medicinal chemistry (Anusevičius et al., 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form can be influenced by the compound's molecular structure. For instance, the presence of dimethoxyphenyl groups could affect the compound's solubility in organic solvents, and the overall molecular geometry can influence the crystal packing and melting point (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications and handling of this compound. The interactions of functional groups like the carbamoyl and piperazine with nucleophiles and electrophiles, respectively, define a significant part of its chemical behavior and potential applications in synthesis and drug development (Ashimori et al., 1991).
科学的研究の応用
Alzheimer's Disease Research
A study on new oxopyrrolidine derivatives, including compounds related to ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, demonstrated their potential as inhibitors of acetylcholinesterase and β amyloid protein. These properties suggest their usefulness in Alzheimer's disease research, offering a potential pathway for the development of anti-Alzheimer's agents. The compounds showed significant inhibitory activity, underscoring their relevance in studying neurodegenerative diseases (Mohamed, Abuel-Maaty, Mohammed, & Galal, 2018).
Multifunctional Therapeutic Approaches
Dimethyl-carbamic acid derivatives closely related to the chemical have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). These studies indicate that such compounds may offer a multi-target therapeutic approach, potentially providing neuroprotection against Ab42 toxicity and supporting their role in AD research. The compounds exhibit antioxidant properties and could protect neuronal cells from various toxicities, highlighting their potential in developing treatments for neurodegenerative disorders (Lecanu et al., 2010).
Antimicrobial and Antiproliferative Activities
Research into N-Mannich bases of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound of interest, has revealed their promising antimicrobial and antiproliferative activities. These compounds have shown significant inhibitory effects against various pathogenic bacteria and fungi, as well as notable anti-proliferative effects against several cancer cell lines. This suggests their utility in developing novel antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Antioxidant Activity
Compounds with structural features similar to this compound have been synthesized and evaluated for their antioxidant activities. These studies provide insights into the potential use of such compounds in combating oxidative stress, which is implicated in various chronic diseases and aging processes. The research underscores the significance of these compounds in developing antioxidant therapies (Zaki et al., 2017).
Tuberculosis (TB) Treatment
Thiazole-aminopiperidine hybrid analogues, including molecules structurally related to the compound , have been explored for their potential as Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential of such compounds in developing new treatments for TB, addressing the need for novel therapeutic options to combat antibiotic-resistant TB strains (Jeankumar et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-4-30-20(27)23-9-7-22(8-10-23)19(26)21-14-11-18(25)24(13-14)15-5-6-16(28-2)17(12-15)29-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRPWLARZBRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
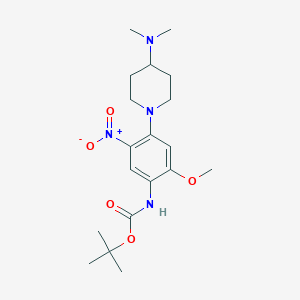
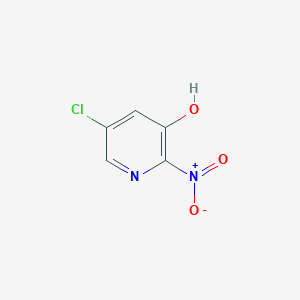
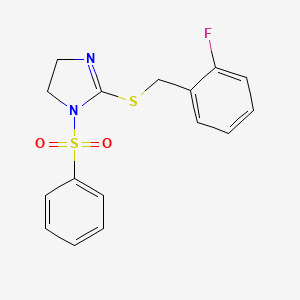
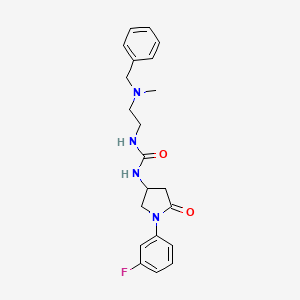
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
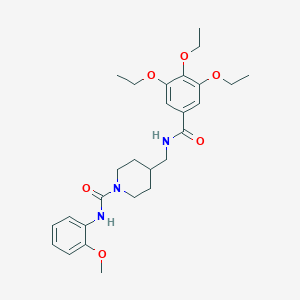

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)
